molecular formula C12H9ClFN B8711485 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine

4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No. B8711485
M. Wt: 221.66 g/mol
InChI Key: UUVTWMRLGBMOOL-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

1.95 g (12.47 mmol) of 4-chlorophenylboric acid, dissolved in 10 mL of methanol, and 3.9 g (36.79 mmol) of sodium carbonate, dissolved in 10 mL of water, are added successively to a reaction mixture of 2.28 g (12 mmol) of 4-bromo-2-fluoroaniline and 0.6 g (0.51 mmol) of tetrakistriphenylphosphine palladium in 90 mL of dioxane and stirred for 14 hours at 80° C. Then ethyl acetate is added and the reaction mixture is filtered. The filtrate is evaporated down and extracted with ethyl acetate and water. The organic phase is dried over sodium sulfate. The purification is carried out by column chromatography on silica gel (eluant: cyclohexane/ethyl acetate (3:1)). Yield: 2 g (75.2% of theory); C12H9FN (M=221.66); calc.: molecular ion peak (M+H)+: 222; found: molecular ion peak (M+H)+: 222; Rf value: 0.41 (silica gel, cyclohexane/ethyl acetate (3:1)).
Name
4-chlorophenylboric acid
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](OB(O)O)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].Br[C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[C:21]([F:26])[CH:20]=1.C(OCC)(=O)C>CO.O.O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:19]2[CH:25]=[CH:24][C:22]([NH2:23])=[C:21]([F:26])[CH:20]=2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
4-chlorophenylboric acid
Quantity
1.95 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OB(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
tetrakistriphenylphosphine palladium
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated down
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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